molecular formula C7H7NOS B13949781 4-Allylisothiazole-3-carbaldehyde

4-Allylisothiazole-3-carbaldehyde

Cat. No.: B13949781
M. Wt: 153.20 g/mol
InChI Key: OTGRYIWEJYYGJK-UHFFFAOYSA-N
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Description

3-Isothiazolecarboxaldehyde, 4-(2-propenyl)- is a chemical compound with the molecular formula C7H7NOS. It is also known as 4-Allylisothiazole-3-carbaldehyde. This compound belongs to the isothiazole family, which is characterized by a five-membered ring containing nitrogen and sulfur atoms. The presence of the 2-propenyl group at the 4-position and the formyl group at the 3-position makes this compound unique and interesting for various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isothiazolecarboxaldehyde, 4-(2-propenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-allylisothiazole with a suitable oxidizing agent to introduce the formyl group at the 3-position. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of 3-Isothiazolecarboxaldehyde, 4-(2-propenyl)- may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The choice of catalysts and reagents is crucial to minimize by-products and achieve a cost-effective production process .

Chemical Reactions Analysis

Types of Reactions

3-Isothiazolecarboxaldehyde, 4-(2-propenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Isothiazolecarboxaldehyde, 4-(2-propenyl)- has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex isothiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Isothiazolecarboxaldehyde, 4-(2-propenyl)- involves its interaction with various molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The propenyl group may also interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C7H7NOS

Molecular Weight

153.20 g/mol

IUPAC Name

4-prop-2-enyl-1,2-thiazole-3-carbaldehyde

InChI

InChI=1S/C7H7NOS/c1-2-3-6-5-10-8-7(6)4-9/h2,4-5H,1,3H2

InChI Key

OTGRYIWEJYYGJK-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CSN=C1C=O

Origin of Product

United States

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